

Theoretical Insights into the Stereoisomers of Dactylyne: A Computational Perspective

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Compound of Interest

Compound Name: Dactylyne

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on the stereoisomers of **dactylyne**, a halogenated marine natural product. **Dactylyne**, isolated from the sea hare *Aplysia dactylomela*, has garnered interest for its unique chemical structure and biological activity. This document summarizes the key computational findings, outlines the methodologies employed in such theoretical investigations, and visually represents the logical workflows and potential mechanisms of action.

Core Findings from Theoretical Studies

Theoretical and computational chemistry play a crucial role in understanding the structure-activity relationships of complex natural products like **dactylyne**. A pivotal study in this area utilized Density Functional Theory (DFT) to investigate the stereoisomers of **dactylyne**, providing insights into their stability and reactivity.^{[1][2]}

The primary goals of these computational investigations were to:

- Determine the most stable configurations of **dactylyne**'s stereoisomers in the gas phase.^{[1][2]}
- Calculate quantum chemical descriptors to predict the reactivity of each stereoisomer.^[1]
- Identify the most probable sites for intermolecular interactions.

Key findings from the abstract of the foundational study by Farrokhnia, Nabipour, and Bargahi indicate that the configuration of the stereoisomers has a discernible effect on their electronic and structural properties, which in turn governs their overall reactivity. The unsaturated region of the **dactylyne** molecule was identified as the most probable site for interactions.

Data Presentation

While the full quantitative data from the primary theoretical study on **dactylyne** stereoisomers is not publicly available, the following table outlines the key parameters that were investigated. Access to the full research paper would be required to populate this table with the specific numerical values for each stereoisomer.

Stereoisomer	Relative Energy (kcal/mol)	HOMO-LUMO Gap (eV)	Chemical Potential (μ)	Global Softness (S)	Electrophilicity Index (ω)
Dactylyne	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Isodactylyne	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Other Stereoisomers	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available

Experimental and Computational Protocols

The following section details the generalized methodologies and computational protocols typically employed in the theoretical study of natural product stereoisomers, based on the available literature.

Conformational Analysis and Geometry Optimization

A crucial first step in the theoretical analysis of flexible molecules like **dactylyne** is a thorough conformational search to identify the low-energy conformers for each stereoisomer. This is

typically achieved through:

- **Initial 3D Structure Generation:** Building the initial 3D structures of all possible stereoisomers.
- **Molecular Mechanics (MM) Conformational Search:** Employing a force field-based method to rapidly explore the conformational space and identify a set of low-energy conformers.
- **Quantum Mechanics (QM) Geometry Optimization:** The low-energy conformers from the MM search are then subjected to geometry optimization using a more accurate QM method, such as Density Functional Theory (DFT).

The foundational study on **dactyllyne** stereoisomers employed DFT calculations at the B3LYP level of theory to determine the most stable configurations.

Calculation of Quantum Chemical Descriptors

Once the optimized geometries of the most stable conformers are obtained, various quantum chemical descriptors are calculated to understand their electronic properties and reactivity.

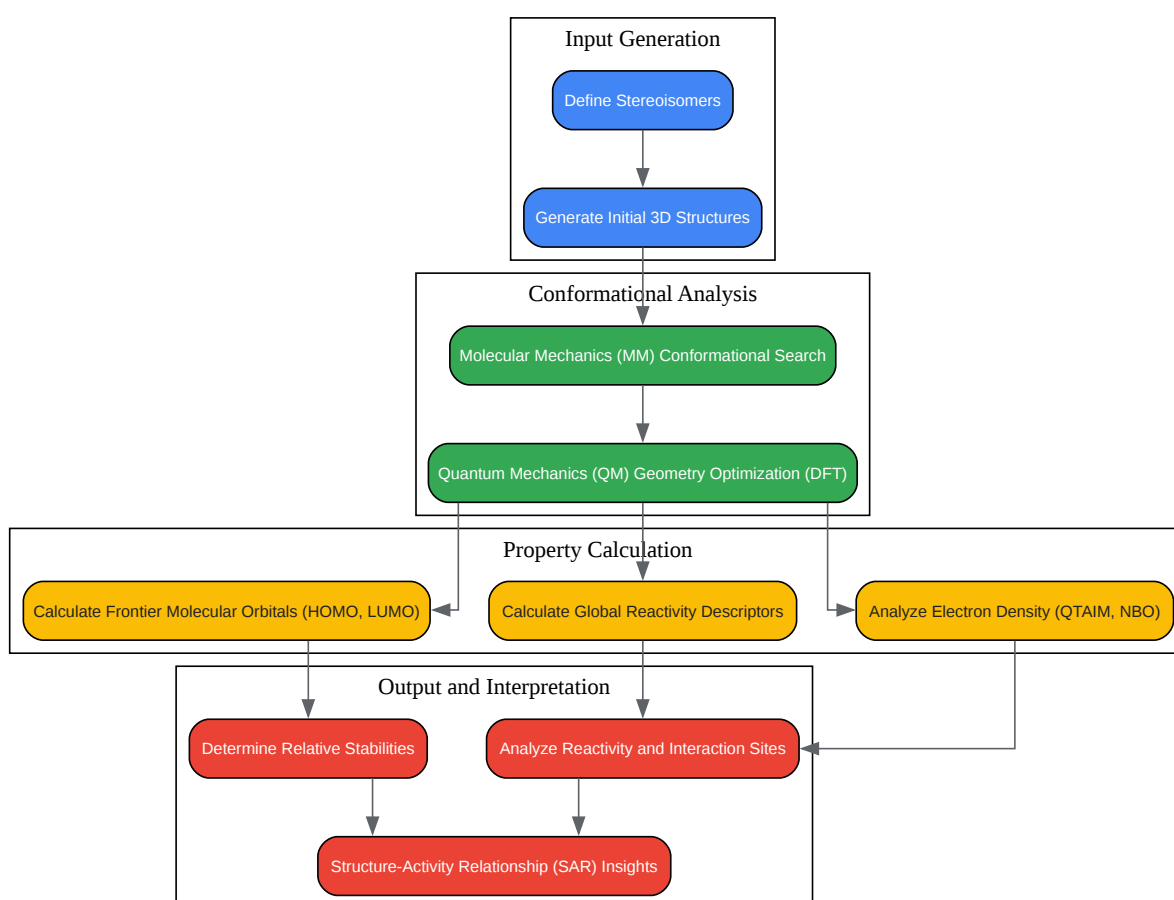
These include:

- **Frontier Molecular Orbitals (FMO):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
- **Global Reactivity Descriptors:** Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω) are calculated. These descriptors provide insights into the overall reactivity of the molecule.
- **Electron Density Analysis:** Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to analyze the electron density distribution, identify bond characteristics, and pinpoint potential sites for nucleophilic and electrophilic attack. The study on **dactyllyne** utilized QTAIM and NBO analyses to support their findings on the reactivity of the stereoisomers.

Visualizations

Logical Workflow for Theoretical Stereoisomer Analysis

The following diagram illustrates a typical workflow for the theoretical investigation of natural product stereoisomers.

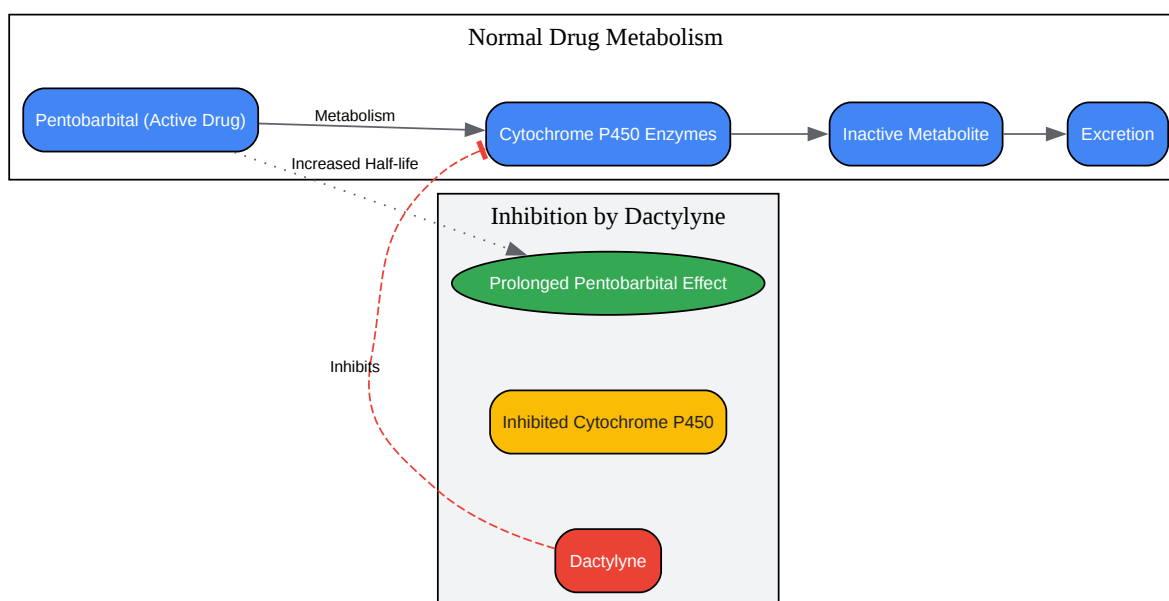


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Workflow for theoretical analysis of stereoisomers.

Proposed Mechanism of Dactylne's Biological Activity

Dactylne has been identified as an inhibitor of pentobarbital metabolism. This suggests an interaction with the cytochrome P450 (CYP450) enzyme system, which is a major pathway for drug metabolism in the liver. The following diagram illustrates this proposed mechanism of action.



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References

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